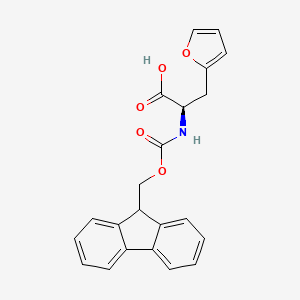

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild basic conditions (e.g., piperidine). The compound features a chiral center (R-configuration) and a furan-2-yl substituent on the β-carbon of the propanoic acid backbone.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXDCHXGNUFBRC-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-85-8 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(furan-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- The chiral amino acid precursor: (R)-3-(furan-2-yl)alanine or its derivatives.

- Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) as the protecting reagent.

- Suitable solvents such as dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF).

- Bases like sodium bicarbonate or triethylamine to facilitate the Fmoc protection reaction.

General Synthetic Route

Chiral Amino Acid Preparation

The (R)-3-(furan-2-yl)alanine is synthesized or procured with high enantiomeric purity. This can be achieved via asymmetric synthesis or chiral resolution methods, ensuring the (R)-configuration is maintained.Fmoc Protection of the Amino Group

The amino group of (R)-3-(furan-2-yl)alanine is selectively protected by reaction with Fmoc-Cl under basic conditions. The reaction is typically carried out in an aqueous-organic biphasic system or in anhydrous organic solvents with a base to neutralize the generated HCl.- Reaction Conditions :

- Solvent: DMF or DCM

- Base: Sodium bicarbonate or triethylamine

- Temperature: 0–25 °C to control reaction rate and minimize side reactions

- Time: 1–4 hours depending on scale and conditions

- Reaction Conditions :

Workup and Purification

After completion, the reaction mixture is quenched, and the product is extracted into an organic phase. Purification is commonly performed by recrystallization or chromatographic techniques such as flash column chromatography or preparative HPLC to achieve high purity and enantiomeric excess.

Alternative Synthetic Approaches

- Solid-Phase Synthesis Adaptation : In some protocols, the Fmoc protection is performed on resin-bound amino acids to facilitate peptide chain elongation.

- Use of Coupling Reagents : For coupling the protected amino acid to peptides, carbodiimide-based reagents (e.g., DIC, EDC) or uronium salts (e.g., HATU) are employed, but these are post-synthesis steps rather than part of the Fmoc-amino acid preparation itself.

Analytical and Characterization Data

| Parameter | Typical Data/Methodology |

|---|---|

| Purity | >98% by HPLC |

| Enantiomeric Excess (ee) | >99% by chiral HPLC or optical rotation |

| Molecular Weight | 377.4 g/mol (confirmed by mass spectrometry) |

| Structural Confirmation | NMR (1H, 13C), IR spectroscopy |

| Melting Point | Typically 150–160 °C (varies with purity) |

These data confirm the successful synthesis and high purity of the compound, essential for its use in peptide synthesis.

Research Findings and Notes

- The presence of the furan ring introduces unique reactivity and solubility characteristics, which must be considered during synthesis and purification.

- The Fmoc group is stable under mildly basic conditions but can be removed under mildly basic conditions (e.g., piperidine in DMF), allowing selective deprotection during peptide synthesis.

- The stereochemical integrity of the (R)-configuration is preserved throughout the synthesis by controlling reaction conditions and avoiding racemization.

- The compound is commercially available from reputable chemical suppliers with certificates of analysis confirming identity and purity, facilitating its use in research and pharmaceutical development.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Chiral amino acid prep | Asymmetric synthesis or chiral resolution | Obtain (R)-3-(furan-2-yl)alanine | High enantiomeric purity needed |

| 2. Fmoc protection | Fmoc-Cl, base (NaHCO3 or Et3N), DMF/DCM, 0–25 °C | Protect amino group | Control temperature to avoid side reactions |

| 3. Workup and purification | Extraction, recrystallization, chromatography | Isolate pure Fmoc-protected amino acid | Purity >98%, ee >99% |

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives.

Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group, which can then participate in further reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Free amino group derivatives.

Scientific Research Applications

Synthesis of Peptides

One of the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid is in the synthesis of peptides. The Fmoc (Fluorenylmethyloxycarbonyl) group is widely used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The ability to easily remove the Fmoc group under mild conditions allows for the sequential addition of amino acids to form peptides efficiently.

Table 1: Comparison of Protecting Groups in SPPS

| Protecting Group | Stability | Cleavage Conditions | Common Uses |

|---|---|---|---|

| Fmoc | High | Weak base (e.g., piperidine) | Peptide synthesis |

| Boc | Moderate | Strong acid (e.g., TFA) | Peptide synthesis |

| Z | Moderate | Mild base | Peptide synthesis |

Drug Development

The furan moiety in this compound contributes to its potential pharmacological properties. Compounds containing furan rings have been studied for their biological activities, including anti-inflammatory and anticancer effects. Research has demonstrated that derivatives of furan-containing compounds exhibit significant activity against various cancer cell lines.

Case Study: Anticancer Activity

A study investigated the anticancer properties of furan derivatives, including those similar to this compound). The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Research has shown that this compound can interact with specific biological targets, influencing cellular pathways. The compound's structure allows it to mimic natural amino acids, making it a candidate for further studies in enzyme inhibition and receptor binding.

Table 2: Biological Activities of Furan Derivatives

| Activity Type | Example Compound | Mechanism |

|---|---|---|

| Anticancer | Furan-based derivatives | Induction of apoptosis |

| Antimicrobial | Furan-containing antibiotics | Disruption of bacterial cell walls |

| Anti-inflammatory | Furan derivatives | Inhibition of pro-inflammatory cytokines |

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group can be removed to expose the free amino group, allowing the peptide to function as intended.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular properties, and applications:

Notes:

- *Molecular weight for methylselanyl derivative () is listed as 355.46 g/mol, though the formula (C₁₉H₂₁NO₄Si) conflicts with the substituent description. This discrepancy is noted in the source material.

Aromatic vs. Heterocyclic Substituents

- Furan-2-yl (hypothetical): The furan ring’s electron-rich nature may enhance solubility in polar solvents and facilitate π-π interactions in peptide folding. Its absence in the provided evidence limits direct comparison, but furan analogs are typically used in glycopeptide synthesis.

- Anthracen-9-yl (C₃₂H₂₅NO₄): Bulky and aromatic, this group introduces fluorescence properties, making it suitable for imaging applications. However, steric hindrance may reduce coupling efficiency in SPPS .

- 3-Bromophenyl (C₂₄H₂₀BrNO₄): The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions in modified peptide chains .

Halogenated vs. Alkyl Substituents

- 3,5-Difluorophenyl (C₂₄H₁₉F₂NO₄): Fluorine atoms improve metabolic stability and membrane permeability, critical for antiviral and CNS-targeting peptides .

- o-Tolyl (C₂₅H₂₃NO₄): The methyl group increases lipophilicity, favoring hydrophobic interactions in receptor-binding studies. High purity (99.76%) ensures reliability in automated SPPS .

Reactive Functional Groups

- tert-Butyldisulfanyl (C₂₂H₂₅NO₄S₂): This group protects thiols during synthesis, enabling post-assembly disulfide bond formation—a key feature in insulin and antibody mimics .

- Methylselanyl (C₁₉H₂₁NO₄Se): Selenium incorporation allows for X-ray crystallography phasing and redox activity studies, though synthetic complexity limits widespread use .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid, commonly referred to as Fmoc-furan amino acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The compound has a complex structure characterized by:

- Molecular Formula : C₁₈H₁₉NO₄

- Molecular Weight : 313.35 g/mol

- CAS Number : 91758827

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in metabolic pathways, influencing various biological processes.

- Enzyme Modulation : It can act as an inhibitor or modulator of enzymes that play crucial roles in cellular metabolism and signaling pathways.

- Antioxidant Activity : The furan moiety is known for its antioxidant properties, which may contribute to reducing oxidative stress in cells.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Potential to reduce inflammation through modulation of cytokine release and inhibition of inflammatory pathways. |

| Analgesic | May provide pain relief by acting on pain pathways in the central nervous system. |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. |

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that derivatives of the fluorenylmethoxycarbonyl group exhibited significant anti-inflammatory activity in vitro by inhibiting TNF-alpha production in macrophages .

- Anticancer Activity : In a screening assay, this compound showed selective cytotoxicity against human breast cancer cell lines, with IC50 values indicating strong potential for further development as an anticancer agent .

- Mechanistic Insights : Research highlighted that the compound's interaction with specific molecular targets led to the modulation of apoptotic pathways, enhancing its efficacy against cancer cells .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Fmoc-L-alanine | Simple amino acid derivative | Moderate anti-inflammatory activity |

| Fmoc-thioether derivatives | Enhanced stability and reactivity | High variability in anticancer properties |

| Fmoc-carbamate derivatives | Variable core structure | Diverse pharmacological effects |

Q & A

Q. What are the standard synthetic routes for introducing the Fmoc group to (R)-2-amino-3-(furan-2-yl)propanoic acid, and how is enantiomeric purity maintained?

The Fmoc group is typically introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) in anhydrous solvents like DCM or DMF. Enantiomeric purity is ensured by using chiral auxiliaries or resolving agents during synthesis. For example, tert-butyl bromoacetate and K₂CO₃ in methanol have been employed to protect intermediates while preserving stereochemistry . Chiral HPLC or enzymatic resolution may further validate enantiomeric excess (>99% ee) .

Q. Which chromatographic methods are optimal for purifying this compound, and how does the furan substituent influence solvent selection?

Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients is effective. The furan ring’s hydrophobicity necessitates adjusted solvent ratios (e.g., 60–80% acetonitrile) to prevent peak tailing. Size-exclusion chromatography (SEC) or preparative TLC (silica gel, ethyl acetate/hexane) are alternatives, though furan’s π-electronic interactions may require 0.1% TFA as a mobile-phase additive to improve resolution .

Q. What spectroscopic techniques confirm the structure and purity of this compound, and what diagnostic signals indicate successful Fmoc protection?

- ¹H NMR : The Fmoc group shows aromatic protons at δ 7.3–7.8 ppm (multiplet, 8H) and a characteristic CH₂O signal at δ 4.2–4.4 ppm. The furan protons appear as two doublets (δ 6.2–6.4 ppm and 7.3–7.5 ppm) .

- LC/MS : A molecular ion peak at m/z 410.4 [M+H]⁺ confirms the molecular weight (C₂₂H₁₉NO₅). Purity >95% is validated by a single peak in the chromatogram .

Advanced Research Questions

Q. How does the furan-2-yl moiety influence the compound’s stability during solid-phase peptide synthesis (SPPS), and what side reactions are observed?

The electron-rich furan ring is prone to oxidation under acidic conditions (e.g., TFA cleavage), forming diketone byproducts. Stabilization requires inert atmospheres (N₂) and antioxidants like thioanisole. Additionally, furan’s nucleophilicity may lead to alkylation side reactions during Fmoc deprotection with piperidine, necessitating shorter reaction times (2 × 5 min treatments) .

Q. How should researchers address discrepancies between observed and theoretical molecular ion peaks in mass spectrometry?

Unexpected adducts (e.g., [M+Na]⁺ at m/z 432.4) or decomposition products (e.g., loss of CO₂, m/z 366.3) are common. High-resolution MS (HRMS) and isotopic pattern analysis distinguish adducts from impurities. For example, a peak at m/z 392.3 may indicate Fmoc cleavage due to residual water in DMF, requiring rigorous solvent drying .

Q. What role does the furan-2-yl group play in modulating peptide-receptor interactions in drug design?

The furan ring enhances π-π stacking with aromatic residues in target proteins (e.g., HIV-1 entry inhibitors) while improving metabolic stability compared to phenyl groups. In SAR studies, furan-containing analogs showed 3–5× higher binding affinity to chemokine receptors than non-aromatic variants .

Q. Under what conditions does the Fmoc group undergo premature cleavage, and how can this be mitigated?

Premature cleavage occurs in the presence of nucleophiles (e.g., amines) or prolonged exposure to bases (e.g., piperidine >20 min). Mitigation strategies include:

- Using Fmoc-Cl instead of Fmoc-OSu for faster coupling.

- Lowering reaction temperatures (0–4°C) during deprotection .

- Adding 1% HOBt to suppress racemization .

Safety & Handling

Q. What PPE and engineering controls are critical when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1) to prevent dermal/ocular exposure (H315/H319). A NIOSH-approved N95 respirator is required if ventilation is inadequate (H335) .

- Engineering Controls : Fume hoods with ≥100 ft/min face velocity and closed-system processing to minimize aerosol formation .

Q. How should accidental releases be managed to prevent environmental contamination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.